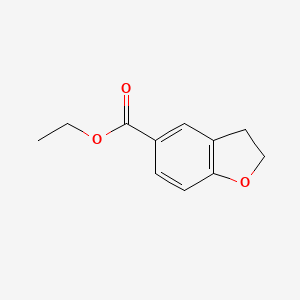

Ethyl 2,3-dihydrobenzofuran-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 2,3-dihydro-1-benzofuran-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-2-13-11(12)9-3-4-10-8(7-9)5-6-14-10/h3-4,7H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDFGKEYAPCVISE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)OCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90733996 | |

| Record name | Ethyl 2,3-dihydro-1-benzofuran-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90733996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83751-12-6 | |

| Record name | Ethyl 2,3-dihydro-1-benzofuran-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90733996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2,3-dihydrobenzofuran-5-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of Ethyl 2,3-dihydrobenzofuran-5-carboxylate, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. The 2,3-dihydrobenzofuran scaffold is recognized as a "privileged structure," frequently appearing in a wide array of biologically active natural products and synthetic compounds, including approved drugs.[1][2] This document details the synthesis, physicochemical properties, spectroscopic characterization, and the role of this specific ester as a valuable building block in the creation of novel therapeutics. While direct experimental data for this exact ester is not extensively reported in peer-reviewed literature, this guide provides validated protocols and predicted data based on well-established chemical principles and data from closely related analogues.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is paramount for its application in research and development. The following table summarizes the key physicochemical properties of Ethyl 2,3-dihydrobenzofuran-5-carboxylate. It is important to note that while some data is derived from closely related compounds, it provides a reliable foundation for experimental work.

| Property | Value | Source/Basis |

| Molecular Formula | C₁₁H₁₂O₃ | Calculated |

| Molecular Weight | 192.21 g/mol | Calculated |

| CAS Number | Not explicitly assigned in major databases. The corresponding carboxylic acid is 76429-73-7. | Inferred from database searches |

| Appearance | Predicted to be a colorless to pale yellow oil or low-melting solid. | Based on similar esters |

| Boiling Point | Estimated >250 °C at 760 mmHg | Based on related compounds |

| Melting Point | Not available. | - |

| Solubility | Soluble in common organic solvents such as ethanol, methanol, ethyl acetate, and dichloromethane. | General chemical principles |

Spectroscopic Characterization (Predicted)

The following are the predicted spectroscopic data for Ethyl 2,3-dihydrobenzofuran-5-carboxylate, based on the analysis of its constituent functional groups and data from analogous structures.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the ethyl ester and the dihydrobenzofuran core.

-

Ethyl group: A triplet at approximately 1.3-1.4 ppm (3H, -CH₃) and a quartet at around 4.3-4.4 ppm (2H, -OCH₂-).[3]

-

Dihydrofuran ring: Two triplets corresponding to the methylene protons (-CH₂-CH₂-) at approximately 3.2 ppm (2H) and 4.6 ppm (2H).

-

Aromatic protons: Signals in the aromatic region (around 6.8-7.8 ppm) corresponding to the three protons on the benzene ring. The substitution pattern will lead to distinct splitting patterns.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will complement the proton NMR data.

-

Ethyl group: Signals at approximately 14 ppm (-CH₃) and 61 ppm (-OCH₂-).

-

Dihydrofuran ring: Methylene carbons will appear at around 29 ppm and 71 ppm.

-

Aromatic and Carbonyl carbons: Aromatic carbons will resonate in the 110-160 ppm range, with the ester carbonyl appearing around 166 ppm.

-

-

IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl stretch.

-

C=O stretch: A strong absorption band around 1700-1720 cm⁻¹ characteristic of an ester carbonyl.

-

C-O stretch: Bands in the 1100-1300 cm⁻¹ region.

-

Aromatic C-H stretch: Signals above 3000 cm⁻¹.

-

Aliphatic C-H stretch: Signals below 3000 cm⁻¹.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 192. The fragmentation pattern would be expected to involve the loss of the ethoxy group (-OC₂H₅, 45 Da) and other characteristic fragments.

Synthesis of Ethyl 2,3-dihydrobenzofuran-5-carboxylate

The synthesis of Ethyl 2,3-dihydrobenzofuran-5-carboxylate is most logically achieved through a two-step process: the synthesis of the precursor, 2,3-dihydrobenzofuran-5-carboxylic acid, followed by its esterification.

Synthesis of 2,3-dihydrobenzofuran-5-carboxylic Acid

A reliable method for the synthesis of the carboxylic acid precursor is presented below. This multi-step process provides a clear pathway to obtaining the necessary intermediate.

Caption: Workflow for the synthesis of 2,3-dihydrobenzofuran-5-carboxylic acid.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,3-dihydrobenzofuran-5-ylthioacetic acid morpholide (5.0 g), acetic acid (20 ml), concentrated sulfuric acid (3.0 ml), and water (4.5 ml).[4]

-

Reflux: Heat the reaction mixture to reflux and maintain for 3 hours.[4]

-

Workup: After cooling to room temperature, pour the reaction mixture into water.

-

Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic extracts and wash them thoroughly with water (5 times).[4]

-

Purification: Extract the combined organic solution with a saturated aqueous solution of sodium bicarbonate. Isolate the aqueous layer, acidify it, and then extract with ethyl acetate.[4]

-

Isolation: Dry the final organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 2,3-dihydrobenzofuran-5-ylacetic acid.[4] Further purification can be achieved by recrystallization.

Fischer Esterification to Ethyl 2,3-dihydrobenzofuran-5-carboxylate

The conversion of the carboxylic acid to its ethyl ester is a classic Fischer esterification. This acid-catalyzed reaction is an equilibrium process, typically driven to completion by using a large excess of the alcohol, which also serves as the solvent.[5][6][7]

Caption: General workflow for the Fischer esterification.

Experimental Protocol:

-

Reaction Setup: Dissolve 2,3-dihydrobenzofuran-5-carboxylic acid in a large excess of absolute ethanol in a round-bottom flask.[5]

-

Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (typically a few drops to 5% mol).[5]

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[8]

-

Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.[5]

-

Extraction: Extract the mixture with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine.[8]

-

Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure. The crude ester can be purified by vacuum distillation or column chromatography.[5]

Applications in Drug Discovery and Development

The 2,3-dihydrobenzofuran core is a cornerstone in medicinal chemistry due to its presence in numerous natural products and its versatile biological activities.[9][10] These scaffolds are known to possess anti-inflammatory, anticancer, antiviral, and neuroprotective properties.[9][11] Ethyl 2,3-dihydrobenzofuran-5-carboxylate serves as a key intermediate for introducing this valuable pharmacophore into more complex molecules. The ester functionality provides a convenient handle for further chemical modifications, such as amidation or reduction to an alcohol, allowing for the synthesis of diverse libraries of compounds for biological screening.

The strategic placement of the carboxylate group at the 5-position allows for the exploration of structure-activity relationships (SAR) by extending the molecule into solvent-exposed regions of protein binding pockets. This makes it a valuable tool for designing targeted therapies. For instance, derivatives of the 2,3-dihydrobenzofuran scaffold have been investigated as inhibitors of microsomal prostaglandin E2 synthase (mPGES)-1, a key enzyme in inflammation and cancer.[1] The ability to readily modify the ester group of Ethyl 2,3-dihydrobenzofuran-5-carboxylate facilitates the rapid synthesis of analogues to optimize binding affinity and pharmacokinetic properties.

Conclusion

Ethyl 2,3-dihydrobenzofuran-5-carboxylate, while not extensively documented as a standalone compound, represents a fundamentally important building block for medicinal chemists and drug development professionals. This guide provides a robust and scientifically sound pathway for its synthesis and characterization, empowering researchers to leverage the therapeutic potential of the 2,3-dihydrobenzofuran scaffold. The provided protocols, based on established chemical transformations, offer a reliable starting point for the preparation of this and related compounds, paving the way for the discovery of novel and effective therapeutic agents.

References

-

Bifulco, G., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(4), 820-826. Available at: [Link]

-

ACS Combinatorial Science (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Molecules, 28(12), 4875. Available at: [Link]

-

PrepChem.com (n.d.). Synthesis of 2,3-dihydrobenzofuran-5-ylacetic acid. Available at: [Link]

-

Sharma, A., et al. (2023). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 13(33), 23055-23075. Available at: [Link]

-

OperaChem (2024). Fischer Esterification-Typical Procedures. Available at: [Link]

-

Master Organic Chemistry (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

-

Al-Warhi, T., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 548. Available at: [Link]

-

Chemistry Steps (n.d.). Fischer Esterification. Available at: [Link]

-

Organic Chemistry Portal (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Available at: [Link]

-

University of California, Davis (n.d.). Fischer Esterification. Available at: [Link]

-

ResearchGate (n.d.). Structures of benzofuran and dihydrobenzofuran derivatives. Available at: [Link]

-

ChemUniverse (n.d.). Order : ETHYL 2,3-DIHYDROBENZOFURAN-5-CARBOXYLATE. Available at: [Link]

-

Sci-Hub (n.d.). A practical synthesis of 2,3‐dihydro‐2‐benzofurancarboxylic acid: A general route to 2,3‐dihydrobenzofurans. Available at: [Link]

-

Oriental Journal of Chemistry (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Available at: [Link]

-

PubMed (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. Available at: [Link]

-

ResearchGate (n.d.). Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran. Available at: [Link]

-

IndiaMART (n.d.). Ethyl 5 Nitro Benzofuran 2 Carboxylate. Available at: [Link]

- Google Patents (n.d.). CN107674052A - Vilazodone intermediate 5(1 piperazinyl)The carboxylic acid, ethyl ester synthetic method of 2 benzofuran 2.

-

Indian Journal of Chemistry (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Available at: [Link]

-

SpectraBase (n.d.). 2,3-Dihydrobenzofuran-3-carboxylic acid, ethyl ester. Available at: [Link]

-

Molecules (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Available at: [Link]

-

ResearchGate (n.d.). Synthesis, spectroscopic, SC-XRD characterizations and DFT based studies of ethyl2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives. Available at: [Link]

Sources

- 1. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 2,3-dihydrobenzofuran-5-carboxylate: Synthesis, Characterization, and Applications

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Ethyl 2,3-dihydrobenzofuran-5-carboxylate. While a dedicated CAS number for this specific ester is not prominently listed in major chemical databases, this guide details its synthesis from readily available starting materials, outlines robust characterization techniques, and explores its potential applications based on the well-established importance of the dihydrobenzofuran scaffold.

Introduction: The Dihydrobenzofuran Core

The 2,3-dihydrobenzofuran moiety is a privileged heterocyclic scaffold frequently found in natural products and pharmacologically active molecules. Its rigid, planar structure, combined with the electronic properties of the fused benzene and dihydrofuran rings, makes it an attractive building block in medicinal chemistry. Ester functionalization at the 5-position, as in Ethyl 2,3-dihydrobenzofuran-5-carboxylate, provides a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs.

Physicochemical Properties and Identification

Direct procurement of Ethyl 2,3-dihydrobenzofuran-5-carboxylate can be challenging. However, its synthesis is readily achievable from its corresponding carboxylic acid. For the purpose of synthesis and identification, the key precursor is 2,3-Dihydrobenzofuran-5-carboxylic Acid .

| Compound | CAS Number | Molecular Formula | Molecular Weight |

| 2,3-Dihydrobenzofuran-5-carboxylic Acid | 76429-73-7 | C₉H₈O₃ | 164.16 g/mol |

Synthesis of Ethyl 2,3-dihydrobenzofuran-5-carboxylate

The most direct and classical approach to synthesize the target ester is through the Fischer esterification of 2,3-Dihydrobenzofuran-5-carboxylic Acid. This acid-catalyzed reaction with ethanol is an equilibrium process, which necessitates specific conditions to drive the reaction towards the product.

Reaction Principle: Fischer Esterification

Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The alcohol is often used in large excess to serve as the solvent and to shift the equilibrium in favor of the ester product, in accordance with Le Châtelier's principle.[1] The removal of water as it is formed can also be employed to drive the reaction to completion.[1]

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This activation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Deprotonation of this intermediate regenerates the acid catalyst and provides the final ester product.[2]

Caption: Fischer Esterification Workflow for Ethyl 2,3-dihydrobenzofuran-5-carboxylate.

Detailed Experimental Protocol

This protocol is a robust, self-validating system for the synthesis and purification of the target ester.

Materials and Reagents:

-

2,3-Dihydrobenzofuran-5-carboxylic Acid

-

Anhydrous Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-Dihydrobenzofuran-5-carboxylic Acid in a large excess of anhydrous ethanol (e.g., 20-50 equivalents). The ethanol acts as both reactant and solvent.

-

Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture. This addition is exothermic.

-

Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 2-4 hours).

-

Work-up - Quenching and Neutralization: After cooling the reaction mixture to room temperature, remove the excess ethanol under reduced pressure using a rotary evaporator.[3]

-

Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash it sequentially with deionized water, saturated sodium bicarbonate solution, and finally, brine.[4] The bicarbonate wash is crucial for neutralizing the acid catalyst and removing any unreacted carboxylic acid; care should be taken as CO₂ gas will evolve.[4]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude ester.

-

Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford the pure Ethyl 2,3-dihydrobenzofuran-5-carboxylate.[5]

Caption: Post-synthesis work-up and purification workflow.

Characterization of the Product

Thorough characterization is essential to confirm the structure and purity of the synthesized Ethyl 2,3-dihydrobenzofuran-5-carboxylate.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), as well as signals for the aromatic and dihydrofuran ring protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show distinct peaks for the ester carbonyl carbon, the ethyl group carbons, and the carbons of the dihydrobenzofuran ring system.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides key functional group information. For an aromatic ester, a strong carbonyl (C=O) stretching band is expected in the range of 1730-1715 cm⁻¹.[6][7] Additionally, two C-O stretching bands will be present between 1300-1000 cm⁻¹.[6][8]

-

MS (Mass Spectrometry): Mass spectrometry will determine the molecular weight of the compound. A common fragmentation pattern for ethyl esters is the loss of an ethoxy radical (•OCH₂CH₃) or ethylene (CH₂=CH₂).

| Spectroscopic Technique | Expected Key Features for Ethyl 2,3-dihydrobenzofuran-5-carboxylate |

| ¹H NMR | Triplet & Quartet for ethyl group; signals in aromatic region; signals for -OCH₂- and -CH₂- of the dihydrofuran ring. |

| ¹³C NMR | Signal for ester C=O (~165-170 ppm); signals for ethyl group; signals for aromatic and dihydrofuran carbons. |

| FT-IR (cm⁻¹) | Strong C=O stretch (1730-1715); C-O stretches (1300-1000).[6][7][8] |

| Mass Spec (m/z) | Molecular ion peak; fragmentation patterns corresponding to loss of ethoxy or ethylene. |

Applications in Research and Drug Development

The 2,3-dihydrobenzofuran scaffold is a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. Ethyl 2,3-dihydrobenzofuran-5-carboxylate serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications.

-

Scaffold for Bioactive Molecules: The ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, a common linkage in drug molecules.

-

Derivatization: The aromatic ring can undergo further electrophilic substitution reactions, allowing for the introduction of additional functional groups to modulate the compound's biological activity and pharmacokinetic properties.

-

Precursor for Novel Heterocycles: The dihydrobenzofuran core and the ester functionality can be used as starting points for the construction of more complex, polycyclic heterocyclic systems.

Conclusion

Ethyl 2,3-dihydrobenzofuran-5-carboxylate, while not a stock chemical with a readily identifiable CAS number, is an accessible and valuable building block for chemical synthesis. Through a straightforward Fischer esterification of its commercially available carboxylic acid precursor, researchers can obtain this versatile intermediate. Its importance lies in the proven biological relevance of the dihydrobenzofuran core, making it a compound of significant interest for professionals in drug discovery and development. The protocols and characterization data outlined in this guide provide a solid foundation for its synthesis and use in the laboratory.

References

-

Identification of Aromatic Fatty Acid Ethyl Esters. [Link]

-

Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]

-

Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. (2024-01-05). [Link]

- Google Patents.

-

YouTube. Esters 4. Organic Preparation & Purification of an Ester. (2014-02-16). [Link]

-

Chemistry Steps. Fischer Esterification. [Link]

-

Aus-e-Tute. Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. [Link]

-

University of California, Irvine. Fischer Esterification. [Link]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Esters. [Link]

-

ACS Publications. Mass Spectra of Aromatic Esters. [Link]

-

PrepChem.com. Synthesis of 2,3-dihydrobenzofuran-5-ylacetic acid. [Link]

-

ResearchGate. Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran. [Link]

-

Spectroscopy Online. The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. (2018-09-01). [Link]

-

Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. (2018-07-01). [Link]

-

Semantic Scholar. Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. [Link]

- Google Patents. CN107674052A - Vilazodone intermediate 5(1 piperazinyl)The carboxylic acid, ethyl ester synthetic method of 2 benzofuran 2.

-

Indian Journal of Chemistry. Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. [Link]

Sources

- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scienceready.com.au [scienceready.com.au]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to Ethyl 2,3-dihydrobenzofuran-5-carboxylate

Abstract

Ethyl 2,3-dihydrobenzofuran-5-carboxylate is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. As a derivative of the dihydrobenzofuran scaffold, a privileged structure in numerous biologically active molecules, this ethyl ester serves as a critical building block for the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its core properties, validated synthesis protocols, detailed characterization methodologies, and its emerging applications, with a focus on providing actionable insights for laboratory and development settings.

Core Molecular Properties

A precise understanding of a compound's fundamental physicochemical properties is the bedrock of its application in research and development. This section outlines the core attributes of Ethyl 2,3-dihydrobenzofuran-5-carboxylate.

Molecular Structure and Weight

The structure consists of a fused bicyclic system where a dihydrofuran ring is annexed to a benzene ring, with an ethyl carboxylate group substituted at the 5-position.

The molecular weight is calculated to be 192.21 g/mol . This is consistent with the addition of an ethyl group to the precursor, 2,3-Dihydrobenzofuran-5-carboxylic Acid (C₉H₈O₃, M.W. 164.16 g/mol )[1], and is analogous to the mass difference observed with the corresponding methyl ester, Methyl 2,3-dihydrobenzofuran-5-carboxylate (C₁₀H₁₀O₃, M.W. 178.18 g/mol )[2].

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₃ | Calculated |

| Molecular Weight | 192.21 g/mol | Calculated |

| IUPAC Name | Ethyl 2,3-dihydro-1-benzofuran-5-carboxylate | Standard Nomenclature |

| CAS Number (Precursor) | 76429-73-7 (for 2,3-Dihydrobenzofuran-5-carboxylic Acid) | [3] |

Synthesis and Purification

The primary and most reliable method for preparing the title compound is through the esterification of its carboxylic acid precursor. This method offers high yields and purity, and the causality behind the choice of reagents and conditions is critical for experimental success.

Recommended Synthesis: Fischer Esterification

The synthesis of Ethyl 2,3-dihydrobenzofuran-5-carboxylate is most efficiently achieved via the Fischer esterification of 2,3-Dihydrobenzofuran-5-carboxylic acid. This acid-catalyzed reaction with ethanol is a robust and scalable method.

Sources

Chemical structure of Ethyl 2,3-dihydrobenzofuran-5-carboxylate

An In-Depth Technical Guide to Ethyl 2,3-Dihydrobenzofuran-5-carboxylate: Structure, Synthesis, and Application in Drug Discovery

Executive Summary

The 2,3-dihydrobenzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and pharmacologically active compounds.[1][2] This guide provides a detailed technical examination of Ethyl 2,3-dihydrobenzofuran-5-carboxylate, a key synthetic intermediate that leverages this potent scaffold. While not as extensively characterized in public literature as its parent acid or methyl ester analog, its role as a versatile building block is critical for drug development professionals. This document delineates its molecular structure, proposes robust synthetic and analytical protocols, and explores its strategic application in the generation of compound libraries for structure-activity relationship (SAR) studies. As a Senior Application Scientist, the narrative herein is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring a self-validating and authoritative resource for researchers in the field.

Molecular Profile and Physicochemical Properties

Ethyl 2,3-dihydrobenzofuran-5-carboxylate is a heterocyclic organic compound featuring a bicyclic structure where a dihydrofuran ring is fused to a benzene ring. The ethyl carboxylate substituent at the C5 position is a critical feature, serving as a primary site for chemical modification.

The core structure consists of a planar aromatic ring which imparts rigidity and potential for π-stacking interactions, while the saturated five-membered furan ring introduces a degree of conformational flexibility. The ether oxygen and the ester group are potential hydrogen bond acceptors, influencing the molecule's solubility and interaction with biological targets.

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value / Description | Source / Rationale |

| IUPAC Name | Ethyl 2,3-dihydro-1-benzofuran-5-carboxylate | Derived from structure |

| Molecular Formula | C₁₁H₁₂O₃ | Derived from structure |

| Molecular Weight | 192.21 g/mol | Calculated from formula |

| CAS Number | Not explicitly assigned; Parent Acid is 76429-73-7 | [3] |

| SMILES | CCOC(=O)c1ccc2c(c1)OCC2 | Structure to SMILES |

| InChIKey | Inferred from structure | Structure to InChIKey |

| Appearance | Predicted to be an off-white solid or oil | Analogy to similar esters |

The 2,3-Dihydrobenzofuran Scaffold: A Privileged Core in Medicinal Chemistry

The 2,3-dihydrobenzofuran motif is a recurring structural element in a vast array of bioactive molecules. Its significance in drug discovery stems from its unique combination of structural rigidity and metabolic stability, which provides a reliable framework for orienting functional groups in three-dimensional space to optimize interactions with protein targets.[2][4] Natural and synthetic compounds containing this core exhibit a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, antibacterial, and antiviral properties.[4][5][6][7] The strategic value of this scaffold lies in its ability to serve as a foundational template from which diverse libraries of compounds can be built, accelerating the discovery of new therapeutic agents.

Synthesis and Derivatization Strategies

The synthesis of Ethyl 2,3-dihydrobenzofuran-5-carboxylate is most logically approached through the esterification of its corresponding carboxylic acid, a commercially available starting material.[3] This method provides a reliable and scalable route to the target compound.

Proposed Synthesis: Fischer Esterification

The Fischer esterification is a classic and robust acid-catalyzed reaction between a carboxylic acid and an alcohol. For this synthesis, 2,3-dihydrobenzofuran-5-carboxylic acid is reacted with an excess of ethanol in the presence of a catalytic amount of strong acid, such as sulfuric acid. The excess ethanol serves both as a reactant and as the solvent, driving the equilibrium towards the formation of the ethyl ester product.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. 2,3-Dihydrobenzofuran-5-Carboxylic Acid|CAS 76429-73-7 [rlavie.com]

- 4. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 7. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Ethyl 2,3-dihydrobenzofuran-5-carboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction

Ethyl 2,3-dihydrobenzofuran-5-carboxylate is a heterocyclic organic compound that serves as a valuable intermediate in the landscape of pharmaceutical and materials science research. The 2,3-dihydrobenzofuran scaffold is a core structural motif present in a multitude of biologically active natural products and synthetic molecules.[1] The strategic placement of an ethyl carboxylate group at the 5-position provides a versatile chemical handle for further molecular elaboration, making this compound a key building block in the synthesis of more complex drug candidates and functional materials.

This guide provides a comprehensive overview of the essential physical, chemical, and spectroscopic properties of Ethyl 2,3-dihydrobenzofuran-5-carboxylate. It is intended for researchers, chemists, and drug development professionals who require a detailed technical understanding for its application in synthesis, quality control, and further research endeavors. We will delve into its structural characteristics, reactivity profile, and practical experimental protocols to ensure its effective and safe utilization in the laboratory.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the utility of any chemical compound is a thorough characterization of its physical and molecular properties. These parameters govern its behavior in different solvent systems, its reactivity, and the analytical methods best suited for its study.

Structure:

Structure of Ethyl 2,3-dihydrobenzofuran-5-carboxylate

The key physicochemical data for Ethyl 2,3-dihydrobenzofuran-5-carboxylate and its closely related methyl analog are summarized in the table below. The data for the methyl ester is included for comparative purposes, as it is often more extensively documented.

Table 1: Physicochemical Properties

| Property | Value (Ethyl Ester) | Value (Methyl Ester) | Reference |

| IUPAC Name | ethyl 2,3-dihydro-1-benzofuran-5-carboxylate | methyl 2,3-dihydro-1-benzofuran-5-carboxylate | [2] |

| CAS Number | 191339-26-9 (representative) | 588702-80-1 | [2] |

| Molecular Formula | C₁₁H₁₂O₃ | C₁₀H₁₀O₃ | [2] |

| Molecular Weight | 192.21 g/mol | 178.18 g/mol | [2] |

| Appearance | White to off-white solid or oil | Data not available | |

| Boiling Point | Data not available | Data not available | |

| Melting Point | Data not available | Data not available | |

| Density | Data not available | Data not available | |

| LogP (Computed) | 2.2 | 1.8 | [2] |

| Polar Surface Area | 35.5 Ų | 35.5 Ų | [2] |

Note: Experimental physical data such as melting and boiling points for this specific compound are not widely published. Values are often dependent on purity.

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized compound. The following sections detail the expected spectral signatures for Ethyl 2,3-dihydrobenzofuran-5-carboxylate based on established principles of NMR, IR, and mass spectrometry.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[4][5]

-

¹H NMR:

-

Ethyl Group: A triplet at approximately 1.3-1.4 ppm (3H, -CH₃) and a quartet at 4.2-4.3 ppm (2H, -OCH₂-).

-

Dihydrofuran Ring: A triplet at ~3.2 ppm (2H, C3-H₂) and another triplet at ~4.6 ppm (2H, C2-H₂). These signals arise from the two pairs of methylene protons.

-

Aromatic Ring: Three distinct signals in the aromatic region (~6.8-7.8 ppm). A doublet at ~6.8 ppm (H-7), and two signals, a doublet and a doublet of doublets, around 7.7-7.8 ppm (H-6 and H-4).

-

-

¹³C NMR:

-

Ethyl Group: Signals around 14 ppm (-CH₃) and 60 ppm (-OCH₂-).

-

Dihydrofuran Ring: Aliphatic carbons at approximately 29 ppm (C3) and 71 ppm (C2).

-

Aromatic Ring & Carbonyl: Aromatic carbons will appear between 109-160 ppm. The ester carbonyl carbon (C=O) will be significantly downfield, expected around 166 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[3]

-

~2850-3000 cm⁻¹: C-H stretching from aliphatic (dihydrofuran and ethyl) and aromatic groups.

-

~1710-1730 cm⁻¹: A strong, sharp absorption band characteristic of the C=O stretch of the ester functional group.

-

~1600 cm⁻¹ & ~1480 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1250-1300 cm⁻¹: C-O stretching of the ester group.

-

~1000-1100 cm⁻¹: C-O stretching of the dihydrofuran ether linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion (M⁺): For electron ionization (EI-MS), the molecular ion peak would be expected at m/z = 192.

-

Key Fragments: Common fragmentation patterns would include the loss of the ethoxy group (-OEt, m/z = 45) to give a fragment at m/z = 147, and the loss of the entire ethyl carboxylate group.

Chemical Properties and Reactivity

The reactivity of Ethyl 2,3-dihydrobenzofuran-5-carboxylate is dictated by its three main components: the dihydrofuran ring, the aromatic system, and the ethyl ester functional group.

Reactions of the Ethyl Ester Group

The ester is a versatile functional group for further modification.

-

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid (2,3-Dihydrobenzofuran-5-carboxylic acid) under either acidic or basic conditions.[6][7] Basic hydrolysis, using a reagent like sodium hydroxide in an aqueous alcohol solution, is typically cleaner and proceeds via a nucleophilic acyl substitution mechanism.[8]

-

Reduction: The ester can be reduced to the corresponding primary alcohol (5-(hydroxymethyl)-2,3-dihydrobenzofuran) using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

-

Amidation: Reaction with amines can convert the ester into the corresponding amide, a common transformation in the synthesis of bioactive molecules.

Reactions of the Aromatic Ring

-

Electrophilic Aromatic Substitution (EAS): The benzene ring can undergo electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. The existing ether and ester groups are directing groups. The ether oxygen is an activating, ortho-, para-directing group, while the ester is a deactivating, meta-directing group. The outcome of substitution will depend on the reaction conditions, but substitution is generally directed to the positions ortho to the activating ether group (C4 and C6).[9][10]

Reactions involving the Dihydrofuran Ring

The dihydrofuran ring is generally stable but can be opened under harsh conditions. Oxidative methods can potentially convert the dihydrofuran to the corresponding benzofuran.[11]

The following diagram illustrates a fundamental transformation of the title compound: base-catalyzed hydrolysis.

Caption: Reaction pathway for the hydrolysis of the ethyl ester.

Experimental Protocols

Representative Synthesis

A common route to 2,3-dihydrobenzofurans involves the cyclization of appropriate precursors.[12] For the title compound, a multi-step synthesis starting from a substituted phenol is a plausible approach. For instance, 4-hydroxy-3-allylbenzoic acid could be esterified and then subjected to an intramolecular cyclization reaction.

Quality Control: Purity Analysis by HPLC-UV

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of organic compounds in pharmaceutical development.[1]

Objective: To determine the purity of an Ethyl 2,3-dihydrobenzofuran-5-carboxylate sample.

Instrumentation & Conditions:

-

HPLC System: Standard HPLC with UV detector.[13]

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[14]

-

Mobile Phase:

-

A: Water with 0.1% Formic Acid

-

B: Acetonitrile with 0.1% Formic Acid

-

-

Gradient: Start at 70% A / 30% B, ramp to 5% A / 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.[1]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

Step-by-Step Protocol:

-

Standard Preparation: Accurately weigh ~10 mg of a reference standard of Ethyl 2,3-dihydrobenzofuran-5-carboxylate and dissolve it in 10 mL of acetonitrile to make a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL with the initial mobile phase composition (70:30 A:B).

-

Sample Preparation: Prepare the sample to be tested at the same concentration as the working standard using the same diluent.

-

Filtration: Filter both the standard and sample solutions through a 0.45 µm syringe filter to remove any particulate matter.[1]

-

Injection: Inject the standard and sample solutions into the HPLC system.

-

Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Caption: General workflow for HPLC purity analysis.

Stability and Storage

Proper handling and storage are critical to maintain the integrity of the compound.

-

Stability: The compound is generally stable under standard laboratory conditions. However, prolonged exposure to strong acids or bases can lead to hydrolysis of the ester.[15] It should be protected from strong oxidizing agents.

-

Storage: It is recommended to store Ethyl 2,3-dihydrobenzofuran-5-carboxylate in a tightly sealed container in a cool, dry, and well-ventilated area.[16] For long-term storage, refrigeration (2-8°C) is advisable to minimize potential degradation.

Safety Information

As a Senior Application Scientist, ensuring laboratory safety is paramount. Users should always consult the full Safety Data Sheet (SDS) before handling this chemical.

-

Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[15]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[17]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors or dust.

-

First Aid:

References

-

SIELC Technologies (Date not available). Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. Available at: [Link]

-

PubChem (2024). Ethyl 5-hydroxy-2-methyl-3-benzofurancarboxylate. National Center for Biotechnology Information. Available at: [Link]

-

S. Mohamed, et al. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Oriental Journal of Chemistry. Available at: [Link]

-

MDPI (2024). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. Molecules. Available at: [Link]

-

Chemistry Stack Exchange (2015). Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. Available at: [Link]

-

SciELO (Date not available). Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Available at: [Link]

-

ResearchGate (2015). Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran. Available at: [Link]

-

National Institutes of Health (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. PMC. Available at: [Link]

-

Der Pharma Chemica (2013). Development and validation of RP-HPLC method for the analysis of carbofuran and in its formulations. Available at: [Link]

-

Paper Title not available (Date not available). Molecular Modeling: a Tool to Understand Reactivity of Heterocyclic Compounds Effectively. Available at: [Link]

-

Academic Journals (2009). Enzymatic hydrolysis of esters from 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid. Available at: [Link]

-

ResearchGate (2023). Enzymatic hydrolysis of esters from 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid. Available at: [Link]

-

Document Title not available (Date not available). Available at: [Link]

-

ChemSynthesis (2024). ethyl 1-benzofuran-5-carboxylate. Available at: [Link]

-

PrepChem.com (Date not available). Synthesis of 2,3-dihydrobenzofuran-5-ylacetic acid. Available at: [Link]

-

Indian Journal of Chemistry (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Available at: [Link]

-

PubChem (2024). Methyl 2,3-dihydrobenzofuran-5-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

Organic Chemistry Portal (Date not available). Synthesis of 2,3-Dihydrobenzofurans. Available at: [Link]

-

ResearchGate (2024). Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Available at: [Link]

-

YouTube (2018). 5 Electrophilic Substitution of Furan. Available at: [Link]

-

Book Title not available (Date not available). Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]

-

Pearson (Date not available). Furan undergoes electrophilic aromatic substitution more readily than benzene. Available at: [Link]

-

PubChem (2024). Ethyl 5-hydroxybenzofuran-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

Semantic Scholar (Date not available). Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. Available at: [Link]

- Google Patents (Date not available). Synthesis method of vilazodone intermediate 5-(1-piperazinyl)-2-benzofuran-2-carboxylic acid ethyl ester.

-

National Institutes of Health (2024). 2(3H)-Furanone, 5-ethyl-. PubChem. Available at: [Link]

-

National Institutes of Health (2023). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. PMC. Available at: [Link]

-

National Institutes of Health (2024). DDQ-promoted synthesis of 2-benzoylbenzofurans and benzofuro[2,3-c]pyridines using 2′-hydroxy ethyl cinnamate and phenacyl bromides. PMC. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Methyl 2,3-dihydrobenzofuran-5-carboxylate | C10H10O3 | CID 2821720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. academicjournals.org [academicjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. conference.pixel-online.net [conference.pixel-online.net]

- 11. DDQ-promoted synthesis of 2-benzoylbenzofurans and benzofuro[2,3-c]pyridines using 2′-hydroxy ethyl cinnamate and phenacyl bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 13. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Separation of 2,3-Benzofuran on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 15. fishersci.com [fishersci.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. aksci.com [aksci.com]

An In-Depth Technical Guide to the Solubility Profile of Ethyl 2,3-dihydrobenzofuran-5-carboxylate

This guide provides a comprehensive technical overview of the solubility characteristics of ethyl 2,3-dihydrobenzofuran-5-carboxylate, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical experimental protocols to offer a thorough understanding of this compound's behavior in various solvent systems.

Introduction: The Significance of Solubility in a Research Context

The solubility of a chemical compound is a critical physicochemical parameter that governs its behavior in both chemical reactions and biological systems. For a compound like ethyl 2,3-dihydrobenzofuran-5-carboxylate, which serves as a building block in the synthesis of more complex molecules, understanding its solubility is paramount for optimizing reaction conditions, purification processes, and, in the context of drug development, for formulation and bioavailability studies. This guide delves into the specifics of ethyl 2,3-dihydrobenzofuran-5-carboxylate's solubility, offering both predicted data and robust methodologies for its empirical determination.

Physicochemical Properties of Ethyl 2,3-dihydrobenzofuran-5-carboxylate

A foundational understanding of a molecule's physical and chemical properties is essential for predicting its solubility. The structural features of ethyl 2,3-dihydrobenzofuran-5-carboxylate, including its aromatic ring, ester functional group, and the dihydrofuran moiety, all contribute to its overall polarity and potential for intermolecular interactions.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₃ | [1] |

| Molecular Weight | 192.21 g/mol | [1] |

| Appearance | Off-white solid (predicted) | [2] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Calculated LogP | 2.1 | [1] |

The calculated octanol-water partition coefficient (LogP) of 2.1 suggests that ethyl 2,3-dihydrobenzofuran-5-carboxylate is a moderately lipophilic compound.[1] This indicates a preference for nonpolar or weakly polar solvents over water.

Solubility Profile: Predictions and Rationale

Table of Predicted Solubilities:

| Solvent | Polarity Index | Predicted Solubility | Rationale |

| Water | 10.2 | Low | The molecule's significant nonpolar surface area, contributed by the benzofuran ring system, is expected to limit its miscibility with the highly polar water. |

| Methanol | 5.1 | Soluble | Methanol's polarity and ability to act as a hydrogen bond donor and acceptor should facilitate the dissolution of the compound. |

| Ethanol | 4.3 | Soluble | Similar to methanol, ethanol is a polar protic solvent that should effectively solvate the ester group and interact favorably with the rest of the molecule. |

| Acetone | 5.1 | Soluble | As a polar aprotic solvent, acetone can effectively solvate the polar ester group without the steric hindrance of protic solvents.[3] |

| Ethyl Acetate | 4.4 | Soluble | The principle of "like dissolves like" strongly applies here. Both the solute and solvent are esters, suggesting favorable intermolecular interactions.[3] |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Highly Soluble | DMSO is a powerful, polar aprotic solvent known for its ability to dissolve a wide range of organic compounds.[4] |

| Dichloromethane (DCM) | 3.1 | Soluble | DCM is a common solvent for organic compounds of moderate polarity and should be effective for dissolving ethyl 2,3-dihydrobenzofuran-5-carboxylate. |

| Hexane | 0.1 | Sparingly Soluble to Insoluble | As a nonpolar solvent, hexane is unlikely to effectively solvate the polar ester functional group, leading to poor solubility. |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocols are designed to be self-validating and provide a clear, step-by-step methodology for determining the solubility of ethyl 2,3-dihydrobenzofuran-5-carboxylate.

The Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a well-established and robust technique for determining the equilibrium solubility of a compound in a given solvent.

Diagram of the Shake-Flask Experimental Workflow:

Sources

The Multifaceted Biological Activities of 2,3-Dihydrobenzofuran Derivatives: An In-depth Technical Guide

Introduction: The Versatility of the 2,3-Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran moiety, a heterocyclic scaffold composed of a fused benzene and dihydrofuran ring, represents a privileged structure in medicinal chemistry.[1][2] This core is prevalent in a wide array of natural products and synthetic compounds that exhibit a remarkable spectrum of biological activities.[3][4] The unique structural and electronic properties of this scaffold allow for diverse functionalization, leading to derivatives with potent and selective pharmacological effects. This technical guide provides an in-depth exploration of the significant biological activities of 2,3-dihydrobenzofuran derivatives, with a focus on their anticancer, antioxidant, neuroprotective, and antimicrobial properties. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and summarize key structure-activity relationships (SAR) to guide future drug discovery and development efforts.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The quest for novel anticancer agents has identified 2,3-dihydrobenzofuran derivatives as a promising class of compounds with significant potential.[5][6] Their mechanisms of action are often multifaceted, targeting various hallmarks of cancer, including sustained proliferative signaling, evasion of apoptosis, and metastasis.

Mechanism of Action: Inhibition of Key Signaling Pathways

A pivotal mechanism through which certain 2,3-dihydrobenzofuran derivatives exert their anticancer effects is the inhibition of the mTOR (mechanistic target of rapamycin) signaling pathway.[7][8][9] The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[7][8]

Caption: Simplified mTOR signaling pathway and the inhibitory action of 2,3-dihydrobenzofuran derivatives.

By inhibiting mTORC1, these derivatives can effectively halt the downstream signaling cascade that promotes protein synthesis and cell proliferation.[10] This targeted approach is advantageous as it can selectively affect cancer cells with hyperactive mTOR signaling. Some derivatives have also been shown to inhibit Aurora B kinase, a crucial regulator of mitosis, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11]

Experimental Protocols for Anticancer Activity Evaluation

The evaluation of the anticancer potential of 2,3-dihydrobenzofuran derivatives necessitates a battery of in vitro assays to assess cytotoxicity, effects on cell cycle, and migratory capacity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[12]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 2,3-dihydrobenzofuran derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Flow cytometry using Annexin V and propidium iodide (PI) staining is a standard method to quantify apoptosis.

Protocol:

-

Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

The scratch assay is a straightforward method to assess the effect of compounds on cell migration.[1][13][14][15][16]

Protocol:

-

Monolayer Formation: Grow cells to a confluent monolayer in a 6-well plate.

-

Scratch Creation: Create a "scratch" in the monolayer using a sterile pipette tip.

-

Washing: Wash the wells with PBS to remove detached cells.

-

Treatment: Add fresh medium containing the test compound at a non-toxic concentration.

-

Imaging: Capture images of the scratch at 0 hours and at various time points (e.g., 24 and 48 hours).

-

Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Structure-Activity Relationship (SAR) Insights

SAR studies have revealed that the anticancer activity of 2,3-dihydrobenzofuran derivatives is significantly influenced by the nature and position of substituents on the scaffold.[5] For instance, the presence of halogen atoms, such as bromine or chlorine, on the benzofuran ring has been shown to enhance cytotoxic properties.[12] Furthermore, the addition of bulky aromatic or heterocyclic moieties at specific positions can improve the binding affinity to target proteins.

| Derivative Class | Key Substituents | Observed Anticancer Activity | Reference |

| Halogenated Derivatives | Bromine, Chlorine at various positions | Enhanced cytotoxicity against leukemia and cervical cancer cells. | [12] |

| Hybrid Molecules | Fused with imidazole, quinazolinone | Potent cytotoxic agents. | [5] |

| N-phenethyl carboxamide | Morpholinyl substitution | Significant antiproliferative activity. | [5] |

Antioxidant Activity: Combating Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in numerous diseases. 2,3-dihydrobenzofuran derivatives, particularly those with phenolic hydroxyl groups, have demonstrated significant antioxidant and radical-scavenging properties.[17]

Mechanism of Action: Radical Scavenging and Redox Modulation

The antioxidant activity of these derivatives is primarily attributed to their ability to donate a hydrogen atom from a phenolic hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance within the aromatic system.

Caption: Hydrogen atom donation mechanism for radical scavenging by phenolic 2,3-dihydrobenzofuran derivatives.

Experimental Protocols for Antioxidant Activity Evaluation

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method to evaluate the radical scavenging activity of compounds.[18][19][20][21]

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the test compound at various concentrations to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample.

The TBARS assay measures malondialdehyde (MDA), a product of lipid peroxidation.[22][23][24][25][26]

Protocol:

-

Sample Preparation: Prepare a tissue homogenate or cell lysate.

-

Reaction Mixture: To 100 µL of the sample, add 200 µL of ice-cold 10% trichloroacetic acid (TCA) to precipitate proteins.

-

Centrifugation: Centrifuge at 3000 rpm for 15 minutes.

-

TBA Reaction: To 200 µL of the supernatant, add 200 µL of 0.67% thiobarbituric acid (TBA).

-

Incubation: Incubate the mixture in a boiling water bath for 10 minutes.

-

Absorbance Measurement: After cooling, measure the absorbance of the pink-colored solution at 532 nm.

-

Quantification: Determine the concentration of MDA using a standard curve prepared with 1,1,3,3-tetramethoxypropane.

Neuroprotective Effects: A Hope for Neurodegenerative Diseases

Several 2,3-dihydrobenzofuran derivatives have shown promise as neuroprotective agents, potentially offering therapeutic benefits for neurodegenerative disorders like Alzheimer's disease.[27][28][29]

Mechanism of Action: Multi-target Approach

The neuroprotective effects of these compounds are often attributed to a combination of mechanisms, including:

-

Antioxidant activity: Reducing oxidative stress in the brain.[27]

-

Acetylcholinesterase (AChE) inhibition: Increasing the levels of the neurotransmitter acetylcholine in the synaptic cleft.[29]

-

Modulation of neuroinflammation: Attenuating the inflammatory response in the central nervous system.[27]

Experimental Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a widely used spectrophotometric assay to measure AChE activity.[17][30][31][32]

Protocol:

-

Reagent Preparation: Prepare a phosphate buffer (pH 8.0), DTNB solution (Ellman's reagent), and acetylthiocholine iodide (ATCI) substrate solution.

-

Reaction Mixture: In a 96-well plate, add 25 µL of the test compound, 50 µL of phosphate buffer, and 25 µL of AChE solution.

-

Pre-incubation: Incubate for 15 minutes at 37°C.

-

Initiation of Reaction: Add 25 µL of DTNB and 25 µL of ATCI to start the reaction.

-

Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals for 5 minutes.

-

Calculation: Determine the rate of reaction and calculate the percentage of AChE inhibition.

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. 2,3-dihydrobenzofuran derivatives have demonstrated activity against a range of bacteria and fungi.[28]

Experimental Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[33][34][35][36][37]

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Serial Dilutions: Prepare serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well plate.

-

Inoculation: Add the prepared inoculum to each well.

-

Controls: Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions for the microorganism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth (turbidity).

Synthesis of 2,3-Dihydrobenzofuran Derivatives

A variety of synthetic routes have been developed for the construction of the 2,3-dihydrobenzofuran scaffold, allowing for the introduction of diverse substituents.[3][4][6][38][39] Common strategies include the intramolecular cyclization of substituted phenols.

Sources

- 1. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]

- 2. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. arkat-usa.org [arkat-usa.org]

- 7. mdpi.com [mdpi.com]

- 8. mTOR Signaling in Cancer and mTOR Inhibitors in Solid Tumor Targeting Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. tandfonline.com [tandfonline.com]

- 11. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. clyte.tech [clyte.tech]

- 14. med.virginia.edu [med.virginia.edu]

- 15. reactionbiology.com [reactionbiology.com]

- 16. Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mmpc.org [mmpc.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. TBARS (Lipid Peroxidation) Assay [cellbiolabs.com]

- 25. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]

- 27. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer’s Disease Model: Molecular, Biochemical, and Behavioral Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. pdf.benchchem.com [pdf.benchchem.com]

- 31. scribd.com [scribd.com]

- 32. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 33. pdf.benchchem.com [pdf.benchchem.com]

- 34. pdf.benchchem.com [pdf.benchchem.com]

- 35. routledge.com [routledge.com]

- 36. taylorfrancis.com [taylorfrancis.com]

- 37. apec.org [apec.org]

- 38. pubs.acs.org [pubs.acs.org]

- 39. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

The Dihydrobenzofuran Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Medicinal Chemists

Abstract

The 2,3-dihydrobenzofuran moiety is a cornerstone heterocyclic scaffold in medicinal chemistry, recognized for its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique structural and electronic properties confer a rigid, three-dimensional conformation that is ideal for precise interactions with biological targets, making it a "privileged structure" in drug design.[3] This guide provides a comprehensive review of the dihydrobenzofuran nucleus, delving into advanced synthetic methodologies, the expansive landscape of its pharmacological activities, and the underlying mechanisms of action that drive its therapeutic potential. We will explore key experimental protocols, present structure-activity relationship (SAR) data, and offer insights into the causality behind strategic choices in the synthesis and evaluation of these potent compounds.

Introduction: The Enduring Significance of the Dihydrobenzofuran Scaffold

The dihydrobenzofuran core consists of a benzene ring fused to a five-membered dihydrofuran ring.[1] This seemingly simple architecture is found in numerous natural products, including alkaloids, neolignans, and isoflavonoids, which are often isolated from plants and fungi.[4][5] These natural compounds exhibit a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, anti-HIV, antimalarial, and antifungal properties.[5][6]

The therapeutic relevance of this scaffold is not limited to natural products. Synthetic derivatives have led to the development of important drugs such as Prucalopride (for constipation) and Efaroxan (an α2-adrenoceptor antagonist).[1] The inherent stability and synthetic tractability of the dihydrobenzofuran ring system allow for extensive chemical modification, enabling chemists to fine-tune its pharmacological profile for a desired therapeutic outcome.[7]

Synthetic Strategies for Assembling the Dihydrobenzofuran Core

The construction of the dihydrobenzofuran skeleton has been a subject of intense research, leading to a variety of elegant and efficient synthetic protocols.[2][7] The choice of strategy is often dictated by the desired substitution pattern, the need for stereocontrol, and the compatibility with various functional groups. Modern approaches heavily rely on transition-metal catalysis, which offers high efficiency and selectivity under mild conditions.[1][7]

Key Bond-Forming Strategies

The primary synthetic approaches can be classified by the key bond formed during the cyclization step. Understanding these strategies is crucial for retrosynthetic analysis and the design of novel synthetic routes.

Causality in Method Selection: The Rise of Transition-Metal Catalysis

While classical acid- or base-mediated cyclizations are viable, they often require harsh conditions and offer limited control over stereochemistry.[2] The paradigm shift towards transition-metal catalysis is driven by the need for greater precision and efficiency. For instance, palladium-catalyzed reactions, such as the Heck reaction, allow for the formation of the critical aryl-C3 bond under mild conditions with excellent functional group tolerance.[1][8] Rhodium catalysis is frequently employed for C-H activation strategies, enabling the direct coupling of N-phenoxyacetamides with dienes or alkynes in a highly regioselective manner.[8][9] The choice of a specific metal and ligand system is critical; it directly influences the reaction's chemo-, regio-, and enantioselectivity, allowing researchers to forge complex, multi-substituted dihydrobenzofurans that were previously inaccessible.[1]

Experimental Protocol: Palladium-Catalyzed Intramolecular Cyclization

This protocol provides a representative method for synthesizing a 2,2,3-trisubstituted dihydrobenzofuran derivative, adapted from a reported procedure.[5][8] This approach utilizes a palladium catalyst to facilitate the reaction between a 2-hydroxyphenyl-substituted enone and a diazo compound, forming an oxonium ylide intermediate that undergoes cyclization.

Objective: To synthesize a 2,2,3-trisubstituted dihydrobenzofuran.

Materials:

-

2-hydroxyphenyl-substituted enone (1.0 equiv)

-

Diazo compound (1.2 equiv)

-

[Pd(cinnamyl)Cl]₂ (2.5 mol%)

-

Methanesulfonic acid (MeSO₃H) (20 mol%)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the 2-hydroxyphenyl-substituted enone (e.g., 0.2 mmol, 1.0 equiv).

-

Add [Pd(cinnamyl)Cl]₂ (0.005 mmol, 2.5 mol%) and MeSO₃H (0.04 mmol, 20 mol%).

-

Evacuate and backfill the tube with the inert gas three times.

-

Add anhydrous DCM (2.0 mL) via syringe.

-

In a separate vial, dissolve the diazo compound (0.24 mmol, 1.2 equiv) in anhydrous DCM (1.0 mL).

-

Draw the diazo compound solution into a syringe and add it dropwise to the reaction mixture over 1 hour using a syringe pump. The slow addition is crucial to maintain a low concentration of the reactive carbene species, minimizing side reactions.

-

Stir the reaction at room temperature for 12-24 hours, monitoring its progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired dihydrobenzofuran derivative.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

The Pharmacological Landscape of Dihydrobenzofuran Derivatives

The rigid dihydrobenzofuran scaffold serves as an excellent platform for orienting functional groups in three-dimensional space to achieve high-affinity interactions with biological targets. This has led to the discovery of derivatives with potent activity across several therapeutic areas.[4][10]

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Dihydrobenzofuran derivatives have emerged as powerful anti-inflammatory agents, often acting through the inhibition of key inflammatory mediators.[11][12] Studies have shown that certain fluorinated benzofuran and dihydrobenzofuran compounds effectively suppress inflammation in macrophages stimulated by lipopolysaccharide (LPS).[12][13] The mechanism involves inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), which are critical enzymes in the inflammatory cascade.[12][14] This leads to a significant reduction in the secretion of pro-inflammatory molecules like prostaglandin E₂ (PGE₂), nitric oxide (NO), interleukin-6 (IL-6), and the chemokine CCL2.[13]

Anticancer Activity

The dihydrobenzofuran nucleus is a privileged scaffold in the design of anticancer agents.[15][16] Its derivatives have demonstrated cytotoxicity against a wide range of human cancer cell lines, including lung, oral, and breast cancer.[15][17] The anticancer effects are often multimodal. For instance, certain derivatives act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) protein kinase, a key target in cancer therapy.[15] Others induce apoptosis (programmed cell death) by inhibiting anti-apoptotic proteins like Bcl-2 and promoting the cleavage of PARP-1, a hallmark of apoptosis.[12][18] The anti-inflammatory properties of these compounds can also contribute to their anticancer effects, as chronic inflammation is closely linked to tumorigenesis.[12]

Mechanism of Action: A Deeper Dive into Anti-inflammatory Pathways

To illustrate the molecular basis of their activity, we can examine the anti-inflammatory mechanism of fluorinated dihydrobenzofuran derivatives in more detail. The effectiveness of these compounds stems from their ability to intervene in the Toll-like receptor 4 (TLR4) signaling pathway, which is activated by LPS.

Sources